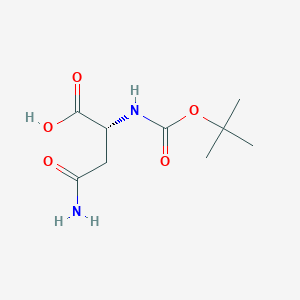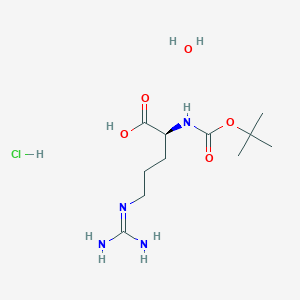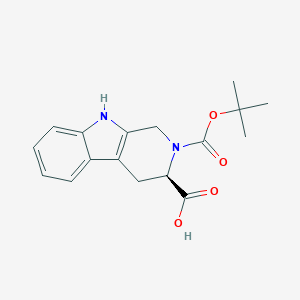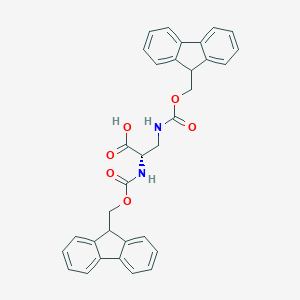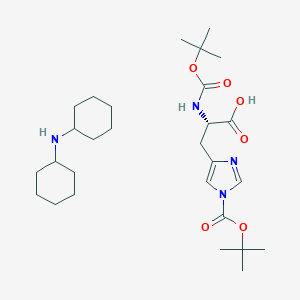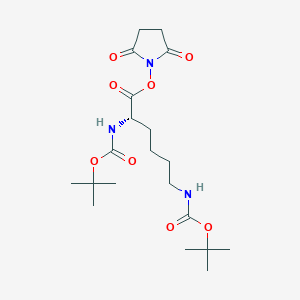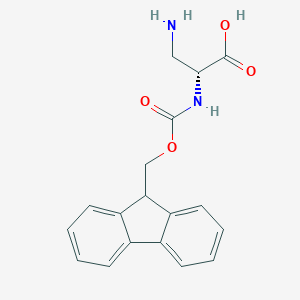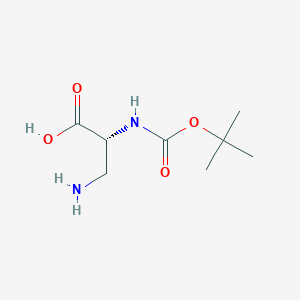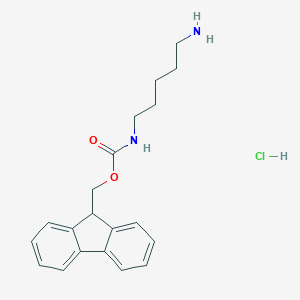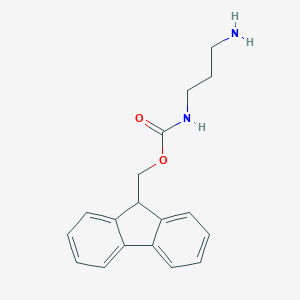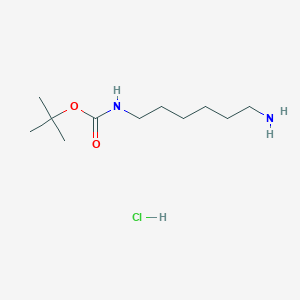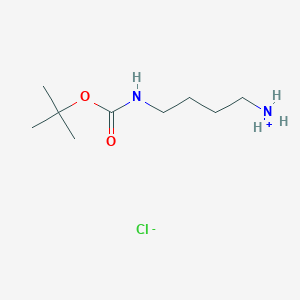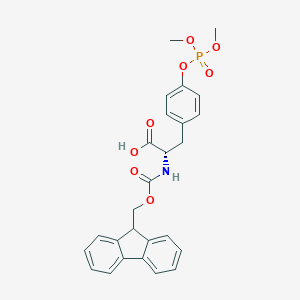
Fmoc-Tyr(PO3Me2)-OH
描述
Fmoc-Tyr(PO3Me2)-OH, also known as 9-fluorenylmethoxycarbonyl-O-phosphonomethyl-L-tyrosine, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce phosphorylated tyrosine residues into peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during synthesis, while the phosphonomethyl group mimics the natural phosphorylation of tyrosine, which is crucial in many biological processes.
作用机制
Target of Action
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of this compound in this process can lead to the creation of peptides with specific sequences and structures .
Pharmacokinetics
The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(PO3Me2)-OH typically involves the following steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl (tBu).
Phosphorylation: The protected tyrosine is then phosphorylated using a phosphonomethylating agent, such as dimethyl phosphite, in the presence of a base like sodium hydride.
Fmoc Protection: The amino group of the phosphorylated tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Deprotection: The protecting groups are removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of the phosphonomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorylated tyrosine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tyrosine residue.
Reduction: Reduced forms of the phosphonomethyl group.
Substitution: Substituted derivatives at the phosphorylated tyrosine residue.
科学研究应用
Fmoc-Tyr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis
属性
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


